molecular formula C11H10FN B1379558 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile CAS No. 1314698-76-4

1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

Cat. No. B1379558
CAS RN: 1314698-76-4
M. Wt: 175.2 g/mol
InChI Key: FFZZPTYQNQZNME-UHFFFAOYSA-N
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Description

“1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile” is a chemical compound with the CAS Number: 1314698-76-4 . It has a molecular weight of 175.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "1-(5-fluoro-2-methylphenyl)cyclopropanecarbonitrile" . This name provides some insight into its molecular structure. The “cyclopropane” part of the name indicates a three-membered ring structure. The “5-fluoro-2-methylphenyl” part suggests a phenyl (benzene) ring with a fluorine atom at the 5th position and a methyl group at the 2nd position. The “carbonitrile” indicates a nitrile group (-C≡N) is attached to the cyclopropane ring.


Physical And Chemical Properties Analysis

As mentioned earlier, “1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile” is a powder that is stored at room temperature .

Scientific Research Applications

Cyclopropane Derivatives and Oxidation

The oxidation of methylene groups activated by adjacent cyclopropanes, such as in "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile," provides a direct pathway to carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with atom economy principles. The process employs powerful oxidants like ozone, dioxiranes, and transition metal-based catalytic systems. These methods are pivotal in synthetic organic chemistry for creating cyclopropylketones, which are crucial intermediates in drug development and other organic syntheses (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).

Cyclopropanation Reactions

Cyclopropane structures are integral in natural and biologically active products, facilitating unique reactions due to high ring strain. "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile" might be involved in [2+1]-type cycloaddition reactions, a prevalent strategy for constructing cyclopropanes. These reactions, including Michael-induced ring closure and the Simmons–Smith reaction, are significant for modifying biologically active compounds, contributing to the development of new pharmaceuticals and materials (Kamimura, 2014).

Fluorine Substituents in Organic Synthesis

The presence of fluorine atoms, as in "1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile," impacts the reactivity and physical properties of organic molecules. Fluorine substituents can influence the stability and reactivity of adjacent cyclopropane rings, affecting the overall molecular behavior in synthetic processes. This characteristic is explored in the study of methylenecyclopropane rearrangements, highlighting the distinct kinetic and thermodynamic effects of fluorine compared to methyl substituents (Dolbier, Burkholder, Chaves, & Green, 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c1-8-2-3-9(12)6-10(8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZPTYQNQZNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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